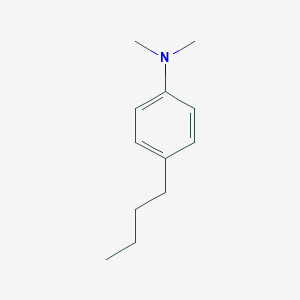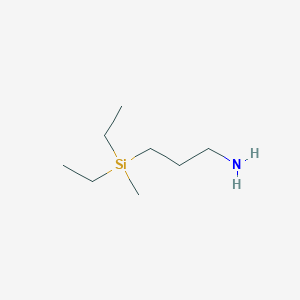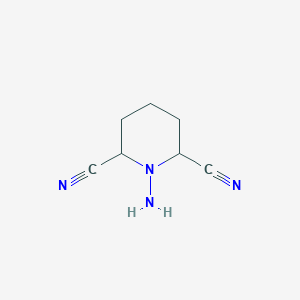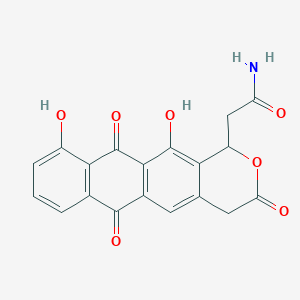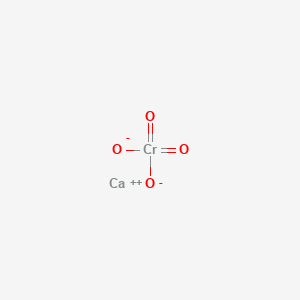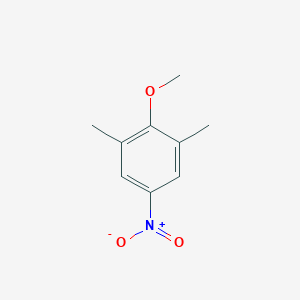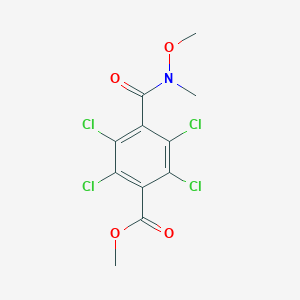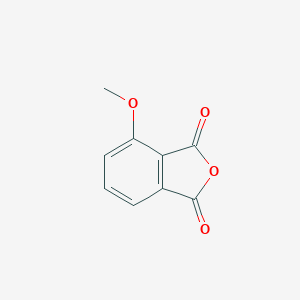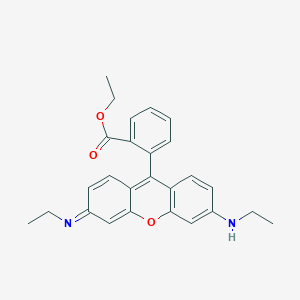
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester, also known as Euxanthone, is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a xanthone derivative and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester is not fully understood, but several studies have suggested that the compound exerts its biological effects through multiple pathways. One proposed mechanism of action is through the inhibition of NF-κB signaling, which is a key regulator of inflammation and cancer progression. Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been shown to inhibit the activation of NF-κB and to reduce the expression of downstream target genes.
Another proposed mechanism of action is through the modulation of ROS levels. Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been found to increase the production of ROS in cancer cells, leading to oxidative stress and cell death. The compound has also been shown to reduce ROS levels in inflammatory cells, leading to a decrease in inflammation.
Effets Biochimiques Et Physiologiques
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, and to inhibit tumor growth in animal models. Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has also been found to reduce the production of pro-inflammatory cytokines and to inhibit the expression of inflammatory genes in vitro and in vivo. In addition, the compound has been shown to exhibit antimicrobial activity against a range of pathogenic bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester is its high potency and specificity. The compound has been found to exhibit potent biological activity at low concentrations, making it an attractive candidate for further research. In addition, Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making it a versatile compound for scientific research.
However, there are also some limitations to the use of Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester in lab experiments. One limitation is the lack of understanding of its mechanism of action. Although several studies have proposed mechanisms of action, the exact pathways through which Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester exerts its biological effects are not fully understood. In addition, the compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well established.
Orientations Futures
There are several future directions for research on Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester. One direction is to further elucidate its mechanism of action and to identify its molecular targets. This will provide a better understanding of the pathways through which Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester exerts its biological effects and may lead to the development of more potent and specific analogs.
Another future direction is to investigate the pharmacokinetics and toxicity profile of Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester in vivo. This will provide important information on the safety and efficacy of the compound as a potential therapeutic agent.
Finally, there is potential for the development of Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester as a novel antimicrobial agent. The compound has been shown to exhibit potent activity against a range of pathogenic bacteria and fungi, and further research in this area may lead to the development of new antimicrobial agents for the treatment of infectious diseases.
Méthodes De Synthèse
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester can be synthesized through the condensation reaction of 2-aminobenzoic acid and ethyl acetoacetate. The reaction is catalyzed by a base such as sodium ethoxide or potassium ethoxide, and the resulting product is then purified through recrystallization. The yield of this reaction is typically high, and the purity of the final product can be confirmed through various analytical techniques, such as NMR spectroscopy.
Applications De Recherche Scientifique
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has been found to exhibit potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models.
In addition to its anticancer activity, Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has also been found to exhibit anti-inflammatory and antimicrobial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of inflammatory genes in vitro and in vivo. Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester has also been found to exhibit antimicrobial activity against a range of pathogenic bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Propriétés
Numéro CAS |
14899-07-1 |
|---|---|
Nom du produit |
Benzoic acid, 2-(6-(ethylamino)-3-(ethylimino)-3H-xanthen-9-yl-, ethyl ester |
Formule moléculaire |
C26H26N2O3 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
ethyl 2-[3-(ethylamino)-6-ethyliminoxanthen-9-yl]benzoate |
InChI |
InChI=1S/C26H26N2O3/c1-4-27-17-11-13-21-23(15-17)31-24-16-18(28-5-2)12-14-22(24)25(21)19-9-7-8-10-20(19)26(29)30-6-3/h7-16,27H,4-6H2,1-3H3 |
Clé InChI |
HUQCJYVSWCXMJL-UHFFFAOYSA-N |
SMILES |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)OCC |
SMILES canonique |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=NCC)C=C3O2)C4=CC=CC=C4C(=O)OCC |
Synonymes |
ethyl 2-(6-ethylamino-3-ethylimino-xanthen-9-yl)benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



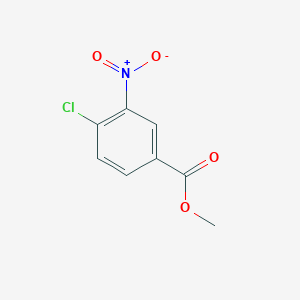
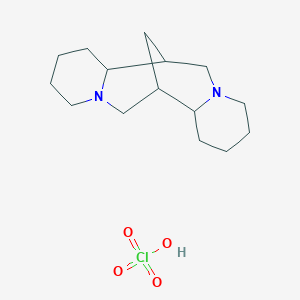
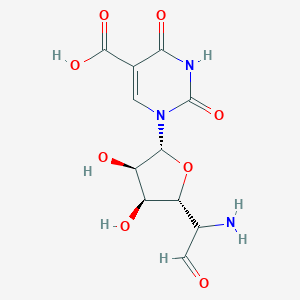
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
